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Cat. No.: B057007

For Researchers, Scientists, and Drug Development Professionals

Introduction

llludins are a class of sesquiterpenoid natural products produced by fungi of the genus
Omphalotus. They have garnered significant interest in the scientific community due to their
potent cytotoxic and antitumor activities. This technical guide focuses on the spectroscopic
characterization of llludin M, a prominent member of the illudin family. A comprehensive
understanding of its spectral properties is crucial for its identification, derivatization, and the
development of novel anticancer agents. This document provides a detailed summary of the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for
llludin M, along with the experimental protocols for data acquisition and a logical workflow for
its analysis.

Spectroscopic Data of llludin M

The structural elucidation of Illludin M relies on the synergistic interpretation of data from
various spectroscopic techniques. The following tables summarize the key quantitative data
obtained from *H NMR, 13C NMR, IR, and MS analyses.

Table 1: *H NMR Spectroscopic Data for llludin M
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Table 4: Mass Spectrometry (MS) Data for llludin M
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Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible acquisition
of high-quality spectroscopic data. The following sections outline the methodologies for NMR,
IR, and MS analyses of llludin M.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: A precisely weighed sample of purified llludin M (typically 1-5 mg) is
dissolved in a deuterated solvent (e.g., CDCls, Methanol-d4, or DMSO-ds) in a standard 5
mm NMR tube. The choice of solvent depends on the solubility of the compound and the
desired resolution of the spectra.

¢ Instrumentation: *H and 13C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
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e 1H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence.
Key parameters include a spectral width of approximately 12 ppm, a sufficient number of
scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse
sequence to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. Due to
the low natural abundance of 13C, a larger number of scans and a longer acquisition time are
typically required.

o Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate
software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase
correction, baseline correction, and referencing the chemical shifts to the residual solvent
peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid Illudin M sample is finely ground with dry
potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet
using a hydraulic press. Alternatively, for a solution-state spectrum, the compound can be
dissolved in a suitable solvent (e.g., chloroform) and placed between two salt plates (e.g.,
NaCl or KBr).

e Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400
cm~1). A background spectrum of the KBr pellet or the solvent is recorded and automatically
subtracted from the sample spectrum to eliminate interference.

o Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus
wavenumber, is analyzed to identify characteristic absorption bands corresponding to
specific functional groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction and lonization: A dilute solution of llludin M is introduced into the mass
spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique for
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this type of molecule, which allows for the determination of the molecular weight with minimal
fragmentation.

 Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap mass analyzer, is used to accurately determine the mass-to-charge ratio (m/z) of
the molecular ion.

o Data Acquisition: The mass spectrum is acquired in positive or negative ion mode,
depending on the nature of the analyte. The spectrum shows the relative abundance of ions
at different m/z values.

o Data Analysis: The peak corresponding to the molecular ion ((M+H]*, [M+Na]*, or [M-H]~) is
identified to determine the molecular weight of llludin M. The high-resolution data allows for
the calculation of the elemental composition.

Workflow for Spectroscopic Analysis of llludin M

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of llludin M, from sample preparation to structural elucidation.
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Workflow for Spectroscopic Analysis of llludin M
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Caption: Workflow for the Spectroscopic Analysis of llludin M.

This comprehensive approach, integrating data from multiple spectroscopic techniques, is
fundamental for the unambiguous structural determination and characterization of llludin M and
its analogues, paving the way for further research and development in the field of oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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